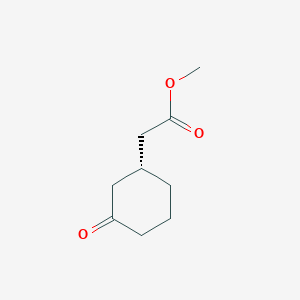

Methyl (R)-2-(3-oxocyclohexyl)acetate

Description

Contextual Significance of Chiral γ-Oxo Esters in Contemporary Organic Chemistry

Chiral γ-oxo esters, the chemical class to which Methyl (R)-2-(3-oxocyclohexyl)acetate belongs, are highly valued in contemporary organic chemistry. Their importance stems from their role as versatile synthons, or building blocks, for a wide array of more complex, often biologically active, molecules.

The dual functionality of a ketone at the γ-position relative to an ester allows for selective chemical manipulations. The ketone can undergo nucleophilic additions or reductions, while the ester can be hydrolyzed, reduced, or converted into other functional groups like amides. This versatility is crucial in multistep syntheses.

In the field of asymmetric synthesis, controlling the three-dimensional arrangement of atoms is paramount, as different enantiomers of a molecule can have vastly different biological activities. hilarispublisher.comresearchgate.net Chiral γ-oxo esters are key precursors in the enantioselective synthesis of important structural motifs, including chiral γ-lactones, which are present in numerous natural products. rsc.org The development of catalytic asymmetric methods to produce these esters with high enantiomeric purity is a significant area of research, employing chiral catalysts and biocatalytic approaches to set the desired stereochemistry early in a synthetic sequence. nih.govnih.gov

Historical Trajectory of Research on this compound and Analogous Systems

The research trajectory for compounds like this compound reflects the broader evolution of organic synthesis over the past several decades.

Early Research and Racemic Syntheses: Initial investigations into oxo esters focused on their synthesis and basic reactivity without control over stereochemistry. Methods for producing racemic mixtures of γ-oxo esters, such as the compound's racemate (CAS 2808-12-0), were established first. bldpharm.comchemenu.com These early efforts laid the groundwork by exploring the fundamental reactions of the ketone and ester functionalities, often through classical methods like Claisen condensation or the hydration of alkynoates. nih.govresearchgate.net

Emergence of Stereoselective Synthesis: The pivotal shift in research occurred with the rise of asymmetric synthesis. ethz.ch The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, drove the development of methods to selectively produce one enantiomer over the other. hilarispublisher.com For γ-oxo esters, this involved several key advancements:

Chiral Auxiliaries: Early methods involved attaching a chiral auxiliary to a precursor molecule to direct the stereochemical outcome of a reaction, followed by the removal of the auxiliary.

Catalytic Asymmetric Methods: A major breakthrough was the development of chiral catalysts—metal complexes with chiral ligands or organocatalysts—that could facilitate reactions enantioselectively. nih.gov This allowed for the synthesis of chiral products from achiral starting materials in a more atom-economical fashion.

Biocatalysis: More recently, the use of enzymes as catalysts has become a powerful tool. Biocatalytic methods, such as asymmetric reduction of unsaturated precursors using ene-reductases, offer exceptionally high levels of stereoselectivity under mild reaction conditions, providing efficient routes to specific enantiomers like the (R)-form of γ-oxo esters. nih.gov

The history of this compound and its analogs is thus a progression from the synthesis of simple racemic mixtures to highly sophisticated, stereocontrolled syntheses that enable its use as a precise building block in the creation of complex, enantiomerically pure target molecules.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14O3 |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

methyl 2-[(1R)-3-oxocyclohexyl]acetate |

InChI |

InChI=1S/C9H14O3/c1-12-9(11)6-7-3-2-4-8(10)5-7/h7H,2-6H2,1H3/t7-/m1/s1 |

InChI Key |

XLWYQNLUACCYOT-SSDOTTSWSA-N |

Isomeric SMILES |

COC(=O)C[C@@H]1CCCC(=O)C1 |

Canonical SMILES |

COC(=O)CC1CCCC(=O)C1 |

Origin of Product |

United States |

Asymmetric and Stereoselective Synthesis of Methyl R 2 3 Oxocyclohexyl Acetate

Chemoenzymatic Synthetic Strategies

Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods for asymmetric synthesis. Enzymes operate under mild conditions and exhibit high levels of stereoselectivity, making them ideal catalysts for producing chiral molecules like Methyl (R)-2-(3-oxocyclohexyl)acetate.

Enantioselective Bioreduction Using Ene-reductases

Ene-reductases (ERs), belonging to the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds. rsc.orgnih.gov This method has become a significant tool in synthetic chemistry, providing an environmentally benign alternative to metal-catalyzed asymmetric reductions. rsc.org The asymmetric reduction of α,β-unsaturated carbonyl compounds is a key step in accessing chiral cyclic ketones.

A pertinent example is the two-step chemoenzymatic synthesis of (R)-2-(2-oxocyclohexyl)acetic acid. This process begins with the enantioselective bioreduction of benzyl (B1604629) 2-(6-oxocyclohex-1-en-1-yl)acetate using the ene-reductase from Zymomonas mobilis (NCR). nih.gov This enzymatic step was optimized to achieve an 81% conversion rate with an excellent enantiomeric excess (ee) of over 97%. nih.gov Following the bioreduction, a deprotection step using a standard H₂/Pd/C catalyst yields the final chiral acid. nih.gov This strategy highlights how ene-reductases can be effectively employed to set the crucial stereocenter.

The versatility of ene-reductases has been expanded through metagenomic approaches, which involve identifying novel enzymes from environmental DNA. nih.gov This has led to the discovery of ERs with high tolerance to organic solvents and the ability to reduce sterically demanding substrates, including various cyclic enones, with high yields and stereoselectivities. rsc.orgnih.gov

| Ene-Reductase (Source) | Substrate | Product | Conversion/Yield | Enantiomeric Excess (ee) | Reference |

| NCR (Zymomonas mobilis) | Benzyl 2-(6-oxocyclohex-1-en-1-yl)acetate | (R)-benzyl 2-(2-oxocyclohexyl)acetate | 81% | >97% (R) | nih.gov |

| TOYE (Thermostable OYE) | 2-Methyl-2-cyclohexen-1-one | (R)-2-Methylcyclohexanone | - | 98% (R) | mpg.de |

| OPR3 / YqjM | 4,4-Disubstituted 2,5-cyclohexadienones | Chiral 4,4-disubstituted 2-cyclohexenones | Up to 62% | Up to >99% | nih.govacs.org |

| SeER (Saccharomyces eubayanus) | Diethyl citraconate | (R)-Diethyl 2-methylsuccinate | >99% | 97% (R) | mdpi.com |

Biocatalytic Approaches with Microorganisms (e.g., Baker's Yeast mediated reduction of methyl 2-(2-oxocyclohexyl)acetate)

Whole-cell biocatalysis, particularly using common baker's yeast (Saccharomyces cerevisiae), is an economical and convenient method for asymmetric reductions. acgpubs.org Baker's yeast contains a variety of reductase enzymes that can convert prochiral ketones and other substrates into chiral alcohols with high enantioselectivity. acgpubs.orgacgpubs.org

A study directly relevant to a structural isomer of the target compound investigated the reduction of methyl and ethyl (2-oxocyclohexyl)acetates by baker's yeast. nih.gov The reaction proceeded with both enantio- and diastereoselectivity, primarily affording the (2S)-trans-alcohols as the major products and the (2S)-cis-alcohols as minor products. nih.gov The unreacted starting material was recovered as the (1S)-ketone with high optical purity, demonstrating a successful kinetic resolution. nih.gov This approach showcases the potential of using whole-cell systems to obtain chiral hydroxy-cyclohexyl derivatives, which can then be oxidized to the desired oxo-compound if needed. The efficiency of such reactions can be influenced by the reaction medium, with solvents like glycerol (B35011) being explored to improve substrate solubility and product isolation. acgpubs.org

| Substrate | Biocatalyst | Major Product | Minor Product | Unreacted Ketone | Reference |

| Methyl (2-oxocyclohexyl)acetate | Baker's Yeast | Methyl (1R,2S)-2-hydroxycyclohexyl)acetate (trans) | Methyl (1S,2S)-2-hydroxycyclohexyl)acetate (cis) | (S)-Methyl (2-oxocyclohexyl)acetate | nih.gov |

| Ethyl (2-oxocyclohexyl)acetate | Baker's Yeast | Ethyl (1R,2S)-2-hydroxycyclohexyl)acetate (trans) | Ethyl (1S,2S)-2-hydroxycyclohexyl)acetate (cis) | (S)-Ethyl (2-oxocyclohexyl)acetate | nih.gov |

Kinetic Resolution of Racemic Precursors (e.g., diethyl 2-(3-oxocyclohexyl)malonate)

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. wikipedia.org It relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, resulting in an enantioenriched sample of the less reactive enantiomer and a product formed from the more reactive enantiomer. wikipedia.orgnih.gov In theory, the maximum yield for the resolved product is 50%. nih.gov

This strategy can be applied to the synthesis of this compound by resolving a racemic precursor. A suitable precursor is diethyl 2-(3-oxocyclohexyl)malonate. chemspider.com An enzymatic kinetic resolution (EKR) could be employed, for instance, through lipase-catalyzed hydrolysis or transesterification. mdpi.com In such a scenario, a lipase (B570770) would selectively catalyze the reaction of one enantiomer of the racemic malonate, leaving the other enantiomer unreacted and in high enantiomeric purity. For example, lipase could selectively hydrolyze the (S)-enantiomer of diethyl 2-(3-oxocyclohexyl)malonate, allowing for the separation of the unreacted (R)-enantiomer. This (R)-enriched malonate can then be converted to the target compound, this compound, through subsequent chemical transformations such as decarboxylation.

A related example is the enzymatic kinetic resolution of racemic 4-hydroxycyclohexenone derivatives, demonstrating the feasibility of using enzymes to resolve chiral cyclic precursors. researchgate.net

Organocatalytic and Metal-Catalyzed Asymmetric Synthesis

Alongside biocatalysis, organocatalysis and transition-metal catalysis provide essential tools for constructing chiral molecules. These methods often involve the use of small chiral organic molecules or chiral ligands complexed to metal centers to induce asymmetry.

Direct Enantioselective α-Alkylation of Related Ketones

Organocatalytic enantioselective α-alkylation of ketones is a direct method for creating chiral centers adjacent to a carbonyl group. This approach avoids the need for pre-formed enolates, often operating under milder conditions. For instance, the synthesis of diethyl 2-(2-oxocyclohexyl)malonate, a related structure, has been achieved via a photo-organocatalytic process. This method uses cinchona alkaloids as organocatalysts to form a transient chiral enamine from the ketone, which then reacts enantioselectively with an alkylating agent.

Similarly, a highly stereoselective one-pot procedure involving an enantioselective Michael addition promoted by an amino-squaramide catalyst can produce highly functionalized cyclohexanes with multiple stereocenters in excellent yields and stereoselectivities. nih.gov Such a strategy could be adapted to synthesize this compound by reacting a suitable cyclohexanone (B45756) derivative with a methyl acetate (B1210297) equivalent under the control of a chiral organocatalyst.

Chiral Ligand-Mediated Approaches for Derivatives

Transition-metal catalysts, when paired with chiral ligands, are highly effective for a wide range of asymmetric transformations. These systems can achieve high levels of stereocontrol in reactions like hydrogenation, alkylation, and cyclization. mdpi.comresearchgate.net

One relevant strategy is the asymmetric transfer hydrogenation (ATH) of cyclic enones. The enantioselective preparation of chiral 4-hydroxy-2-cyclohexenone derivatives has been accomplished using bifunctional ruthenium catalysts complexed with chiral ligands. mdpi.com This method provides access to enantiomerically enriched cyclic alcohols, which are versatile intermediates that can be oxidized to the corresponding chiral ketones. mdpi.com

Another powerful technique is the desymmetrization of prochiral substrates. For example, a nickel catalyst complexed with a chiral Ph-BPE ligand has been used for the asymmetric reduction of a double bond in a 2,5-cyclohexadienone (B8749443) derivative, achieving up to 93% ee. nih.govacs.org These ligand-mediated approaches demonstrate the capacity to generate chiral cyclohexanone frameworks, which are precursors to the target molecule.

| Metal | Chiral Ligand | Substrate Type | Transformation | Product | Enantiomeric Excess (ee) | Reference |

| Ruthenium | (R,R)-Noyori-I | 1,4-Cyclohexenedione monoethylene ketal | Asymmetric Transfer Hydrogenation | (R)-4-Hydroxy-2-cyclohexenone | 92% ee | mdpi.com |

| Nickel | Ph-BPE | 2,5-Cyclohexadienone | Double Bond Reduction | Chiral 2-Cyclohexenone | Up to 93% ee | nih.govacs.org |

| Silver | Chiral Pyrrolidinopyridine (PPY) | Enynamides | Cycloisomerization/Cycloaddition | Bispirocyclopentene pyrazolone | 99.5:0.5 er | researchgate.net |

Classical and Modern Chemical Synthesis Routes

The preparation of this compound can be achieved through various synthetic pathways. These routes often involve the careful construction of the cyclohexane (B81311) ring and the subsequent establishment of the desired stereochemistry.

Multi-Step Synthesis from Precursors (e.g., dimethyl (R)-2-(3-oxocyclohexyl)malonate)

A common and effective method for synthesizing this compound involves the decarboxylation of a malonic ester precursor, specifically dimethyl (R)-2-(3-oxocyclohexyl)malonate. This transformation is typically accomplished via the Krapcho decarboxylation reaction. scite.aiwikipedia.orgchemistry-reaction.com

The Krapcho reaction is a well-established method for the dealkoxycarbonylation of esters that possess a β-electron-withdrawing group, such as malonate esters. wikipedia.orgchemistry-reaction.com The reaction is generally carried out by heating the substrate in a dipolar aprotic solvent, most commonly dimethyl sulfoxide (B87167) (DMSO), in the presence of a salt and a small amount of water. wikipedia.orgresearchgate.net

The mechanism of the Krapcho decarboxylation is dependent on the substrate and the specific reagents used. chemistry-reaction.com For α,α-disubstituted malonate esters, the reaction is thought to proceed through an SN2-type attack of an anion from the salt (e.g., chloride or cyanide) on one of the methyl groups of the ester. This leads to the formation of a carboxylate anion, which then undergoes decarboxylation to yield a carbanion intermediate. This intermediate is subsequently protonated by the water present in the reaction mixture to give the final product. wikipedia.orgchemistry-reaction.com

A variety of salts can be used to facilitate this reaction, with sodium chloride and lithium chloride being common choices. scite.aiwikipedia.org The reaction typically requires elevated temperatures, often in the range of 140–186 °C. researchgate.net Recent advancements have explored microwave-assisted Krapcho decarboxylation, which can significantly accelerate the reaction. organic-chemistry.org

Table 1: Typical Conditions for Krapcho Decarboxylation

| Parameter | Condition | Source(s) |

| Substrate | Dimethyl (R)-2-(3-oxocyclohexyl)malonate | lookchemmall.com |

| Solvent | Dimethyl sulfoxide (DMSO) | wikipedia.orgresearchgate.net |

| Salt | NaCl, LiCl, NaCN | scite.aiwikipedia.org |

| Additive | Water | scite.airesearchgate.net |

| Temperature | High temperatures (e.g., 140-186 °C) | wikipedia.orgresearchgate.net |

This multi-step approach, starting from the corresponding malonate, offers a reliable pathway to this compound. The key advantage of the Krapcho decarboxylation is that it selectively removes one of the ester groups without requiring harsh acidic or basic hydrolysis followed by a separate esterification step. wikipedia.org

Stereoselective Transformations for Accessing Chiral Cyclohexane Derivatives

The creation of chiral cyclohexane rings with specific stereochemistry is a significant challenge in organic synthesis. Several powerful strategies have been developed to address this, including the use of chiral auxiliaries and enantioselective catalysis.

One prominent method involves the use of chiral auxiliaries . wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed and can often be recycled. wikipedia.org Cyclohexyl-based chiral auxiliaries have proven to be highly effective in inducing high diastereofacial selectivity in various carbon-carbon bond-forming reactions. For instance, trans-2-phenyl-1-cyclohexanol (B1200244) is a well-known chiral auxiliary that has been used in asymmetric synthesis. wikipedia.org

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of highly functionalized cyclohexane derivatives. nih.gov Chiral amines, for example, can activate substrates through the formation of enamines or iminium ions, facilitating stereoselective cascade reactions that can build up complex cyclohexane frameworks with multiple contiguous stereocenters in a single pot. nih.gov These reactions can proceed with high yields and excellent stereoselectivities.

Another approach is enantioselective catalysis using transition metals. For example, nickel-hydride catalyzed asymmetric hydrofunctionalization of cyclic alkenes has been developed for the synthesis of enantioenriched 1,2-disubstituted cycloalkanes. chemrxiv.org These methods can convert racemic mixtures of starting materials into thermodynamically less favored chiral products with high levels of regio-, diastereo-, and enantioselectivity. chemrxiv.org

Table 2: Selected Stereoselective Methods for Chiral Cyclohexane Synthesis

| Method | Key Feature | Example Application | Source(s) |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereochemistry. | Use of trans-2-phenylcyclohexanol in ene reactions. | wikipedia.org |

| Organocatalysis | Use of small chiral organic molecules as catalysts. | Amino-squaramide catalyzed Michael-Michael-1,2-addition sequence. | nih.gov |

| Transition Metal Catalysis | Enantioselective functionalization of alkenes. | NiH-catalyzed asymmetric migratory hydroalkylation of cycloalkenes. | chemrxiv.org |

These stereoselective transformations provide access to a wide array of chiral cyclohexane derivatives, which are valuable intermediates in the synthesis of natural products and pharmaceuticals. The choice of method often depends on the specific target molecule and the desired substitution pattern and stereochemistry.

Advanced Reactivity and Chemical Transformations of Methyl R 2 3 Oxocyclohexyl Acetate

Derivatization and Functionalization Strategies

Beyond reduction, the dual functionality of Methyl (R)-2-(3-oxocyclohexyl)acetate provides multiple avenues for derivatization, enabling the synthesis of a wide array of more complex molecules.

The ester group in this compound can undergo nucleophilic acyl substitution, a characteristic reaction of carboxylic acid derivatives. libretexts.orgmsu.edu In this two-step addition-elimination mechanism, a nucleophile attacks the electrophilic ester carbonyl, forming a tetrahedral intermediate. masterorganicchemistry.comyoutube.com The original alkoxy group (-OCH₃) is then eliminated as a leaving group, reforming the carbonyl double bond and resulting in a new acyl compound. libretexts.org

This allows for the conversion of the methyl ester into other functional groups. While a more reactive acyl derivative can be converted to a less reactive one, the reverse is generally not feasible. libretexts.org Potential transformations include:

Hydrolysis: Reaction with water (often under acidic or basic catalysis) to yield the corresponding carboxylic acid, (R)-2-(3-oxocyclohexyl)acetic acid.

Transesterification: Reaction with a different alcohol (e.g., ethanol) under acid catalysis to form a different ester (e.g., Ethyl (R)-2-(3-oxocyclohexyl)acetate).

Aminolysis: Reaction with ammonia (B1221849) or a primary/secondary amine to produce the corresponding amide.

Specific, targeted transformations of the ester moiety are fundamental functionalization strategies. Two primary examples are saponification and complete reduction.

Saponification: This is the base-promoted hydrolysis of the ester. masterorganicchemistry.com Using a base like sodium hydroxide (B78521) (NaOH) in an aqueous solution, the ester is converted into the sodium salt of the carboxylic acid (sodium (R)-2-(3-oxocyclohexyl)acetate). Subsequent acidification during the workup step is required to obtain the neutral carboxylic acid. masterorganicchemistry.com

Reduction to an Alcohol: While mild reagents like NaBH₄ selectively reduce the ketone, stronger reducing agents such as lithium aluminum hydride (LiAlH₄) will reduce both the ketone and the ester. The ester is reduced to a primary alcohol, yielding 2-(3-hydroxycyclohexyl)ethanol.

| Starting Moiety | Reagent(s) | Resulting Functional Group | Product Name | Ref. |

| Methyl Ester | 1. NaOH, H₂O2. H₃O⁺ | Carboxylic Acid | (R)-2-(3-oxocyclohexyl)acetic acid | masterorganicchemistry.com |

| Methyl Ester | 1. LiAlH₄2. H₂O | Primary Alcohol | 2-((R)-3-oxocyclohexyl)ethan-1-ol | N/A |

| Note: LiAlH₄ would also reduce the ketone, leading to 2-(3-hydroxycyclohexyl)ethanol. |

The protons on the carbon atoms alpha (adjacent) to the carbonyl groups are acidic and can be removed by a suitable base to form a nucleophilic enolate. vanderbilt.edu this compound has two such positions: the carbon between the ketone and the acetate-bearing carbon (C-2), and the carbon of the acetate (B1210297) side chain adjacent to the ester carbonyl.

α-Alkylation: An enolate can be generated selectively using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. vanderbilt.edu This enolate can then react with an electrophile, such as an alkyl halide, in an Sₙ2 reaction to form a new carbon-carbon bond, effectively alkylating the alpha-position. vanderbilt.edu Suppressing self-condensation reactions is a key consideration during alkylation. vanderbilt.edu

Carbonyl Condensation: Enolates can also act as nucleophiles in condensation reactions with other carbonyl compounds. vanderbilt.edu

Aldol-type Reaction: An enolate formed at the C-2 or C-4 position of the cyclohexanone (B45756) ring could potentially react with another aldehyde or ketone. Intramolecular aldol (B89426) reactions are also possible if a second carbonyl group is present elsewhere in a suitable position, often favoring the formation of five- or six-membered rings. vanderbilt.edu

Claisen Condensation: The enolate of the ester moiety can react with another ester molecule in a Claisen condensation to form a β-keto ester. vanderbilt.edu This reaction requires at least one full equivalent of base because the resulting β-keto ester product is more acidic than the starting ester, and its deprotonation drives the reaction to completion. vanderbilt.edu

Rearrangement and Ring Modification Reactions (e.g., Baeyer-Villiger Oxidation of analogs)

The cyclohexanone core of this compound provides a versatile scaffold for various rearrangement and ring modification reactions. Among the most significant of these is the Baeyer-Villiger oxidation, a powerful transformation that converts cyclic ketones into lactones through the insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.orgyoutube.com This reaction, named after Adolf von Baeyer and Victor Villiger who first reported it in 1899, offers a direct route to seven-membered rings (oxepanones) from cyclohexanone derivatives. wikipedia.org The regioselectivity of this oxidation is a critical aspect, particularly for unsymmetrically substituted cyclohexanones like the title compound.

The Baeyer-Villiger oxidation is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a combination of hydrogen peroxide and a Lewis or Brønsted acid. sigmaaldrich.commdpi.com The generally accepted mechanism involves the initial attack of the peroxyacid on the protonated carbonyl group to form a tetrahedral intermediate known as the Criegee intermediate. wikipedia.org This is followed by the migration of one of the α-carbon substituents to the adjacent oxygen atom, leading to the formation of the lactone and a carboxylic acid byproduct. wikipedia.org The migratory aptitude of the substituent—its ability to stabilize a partial positive charge during the transition state—determines the regiochemical outcome of the reaction. youtube.comlibretexts.org For substituted cyclohexanones, the more substituted α-carbon generally migrates preferentially. youtube.com

In the case of analogs of this compound, such as methyl 3-oxocyclohexanecarboxylate, Baeyer-Villiger oxidation leads to the formation of two possible isomeric lactones. The oxidation of methyl 3-oxocyclohexanecarboxylate with peroxytrifluoroacetic acid has been shown to yield a mixture of methyl 4-oxo-oxepane-3-carboxylate and methyl 3-oxo-oxepane-4-carboxylate. rsc.org This indicates that both the more substituted (C2) and less substituted (C4) carbons relative to the ester group can migrate, leading to a mixture of regioisomeric lactones.

The reaction can be represented as follows:

Reaction of Methyl 3-oxocyclohexanecarboxylate with peroxytrifluoroacetic acid.

The stereochemistry of the starting material is retained during the migration step of the Baeyer-Villiger oxidation. thermofisher.com Therefore, the oxidation of the chiral (R)-enantiomer of Methyl 2-(3-oxocyclohexyl)acetate is expected to produce the corresponding chiral lactones.

In addition to chemical methods, enzymatic Baeyer-Villiger oxidations using Baeyer-Villiger monooxygenases (BVMOs) have emerged as a powerful tool for the synthesis of chiral lactones. wikipedia.orgresearchgate.net These enzymes exhibit high levels of regio- and enantioselectivity, often favoring the formation of a single lactone isomer. researchgate.net For instance, studies on the oxidation of 2-substituted cyclohexanones have demonstrated the ability of BVMOs to catalyze these transformations with high selectivity. harvard.edu The oxidation of 2-oxocyclohexyl ethyl acetate, a structural isomer of the title compound, has been shown to be a substrate for such enzymatic transformations.

The potential products from the Baeyer-Villiger oxidation of this compound are detailed in the table below.

| Starting Material | Reagent/Catalyst | Product(s) | Key Findings |

| Methyl 3-oxocyclohexanecarboxylate | Peroxytrifluoroacetic acid | A mixture of Methyl 4-oxo-oxepane-3-carboxylate and Methyl 3-oxo-oxepane-4-carboxylate | Demonstrates the formation of two regioisomeric lactones due to the migration of either the C2 or C4 carbon. rsc.org |

| Substituted Cyclohexanones | Chiral N,N′-dioxide/Sc(III) catalysts | Chiral lactones | Enables asymmetric Baeyer-Villiger oxidation, providing access to enantiomerically enriched products. |

| 2-Oxocyclohexyl ethyl acetate | Baeyer-Villiger Monooxygenase (OTEMO) | Corresponding lactone | Shows that analogs are viable substrates for enzymatic Baeyer-Villiger oxidation. |

| Cyclohexanone | Baeyer-Villiger Monooxygenases (BVMOs) | ε-Caprolactone | Highlights the potential for highly selective and "green" synthesis of lactones from cyclohexanone derivatives. wikipedia.orgresearchgate.net |

Other rearrangement reactions applicable to cyclohexanone systems include the Favorskii rearrangement, which can lead to ring contraction, and various acid- or base-catalyzed rearrangements. However, the Baeyer-Villiger oxidation remains the most prominent and synthetically useful ring modification reaction for converting cyclohexanone derivatives into valuable lactone structures.

Stereochemical Control and Chiral Purity in Methyl R 2 3 Oxocyclohexyl Acetate Research

Methodologies for High Enantiomeric and Diastereomeric Excess

The generation of Methyl (R)-2-(3-oxocyclohexyl)acetate with high stereochemical purity hinges on asymmetric synthesis, a strategy that uses a chiral influence to favor the formation of one enantiomer over the other. wikipedia.org The primary routes to this molecule involve the enantioselective transformation of a prochiral precursor, such as the asymmetric hydrogenation of an unsaturated analog or the stereoselective reduction of a corresponding diketone.

Asymmetric Hydrogenation: A highly effective method for establishing the desired stereocenter is the asymmetric hydrogenation of a precursor like methyl 2-(3-oxocyclohex-1-en-1-yl)acetate. This reaction adds hydrogen across the double bond in the presence of a chiral catalyst, creating the stereocenter at the 3-position with high enantioselectivity. Ruthenium-based catalysts are particularly prominent in the hydrogenation of cyclic enones. wikipedia.orgprinceton.edu Organocatalytic transfer hydrogenation represents another powerful technique. For instance, using a Hantzsch ester as the hydride source in the presence of a chiral imidazolidinone catalyst can reduce cyclic enones with excellent enantiomeric excess (ee), often exceeding 90%. princeton.edu These methods are advantageous due to their operational simplicity and the use of stable, often metal-free, catalysts. princeton.edu

Asymmetric Ketone Reduction: Alternatively, the synthesis can proceed via the enantioselective reduction of the ketone carbonyl group in a related precursor. The Corey-Bakshi-Shibata (CBS) reduction is a benchmark method for the highly enantioselective reduction of prochiral ketones to their corresponding chiral alcohols. wikipedia.orgsantiago-lab.com This reaction employs a chiral oxazaborolidine catalyst, derived from a natural amino acid like proline, and a borane (B79455) source. organic-chemistry.orgyoutube.com The catalyst coordinates to both the borane and the ketone, arranging them in a rigid, six-membered transition state that forces the hydride to attack one face of the carbonyl preferentially. youtube.com This method is known for its reliability and ability to produce alcohols with exceptionally high enantiomeric excess, sometimes greater than 99% ee. synarchive.com While this produces a hydroxyl group that may require subsequent oxidation to yield the final keto-ester, it is a foundational strategy for setting the key stereocenter.

The table below summarizes key methodologies and the typical efficiencies reported for analogous systems.

| Methodology | Precursor Type | Typical Catalyst/Reagent | Reported Enantiomeric Excess (ee) | Reference |

| Asymmetric Transfer Hydrogenation | Cyclic α,β-Unsaturated Ketone | Chiral Imidazolidinone / Hantzsch Ester | 90-95% | princeton.edu |

| Asymmetric Hydrogenation | Aromatic & Heteroaromatic Ketones | Chiral Ruthenium-NNP Complexes | Up to 99.9% | nih.gov |

| Corey-Bakshi-Shibata (CBS) Reduction | Prochiral Ketone | Chiral Oxazaborolidine / Borane (BH₃) | >99% | wikipedia.orgsynarchive.com |

Influence of Chiral Auxiliaries and Catalysts on Stereoselectivity

The success of asymmetric synthesis lies in the effectiveness of the chiral controller, which can be either a stoichiometric chiral auxiliary or a catalytic amount of a chiral substance. santiago-lab.com

Chiral Catalysts: Catalysts are the preferred tool in modern synthesis due to their ability to generate large quantities of a chiral product from a small amount of the catalyst.

Ruthenium-Based Catalysts: Pioneered by Noyori, these catalysts typically feature a ruthenium center coordinated to a chiral ligand, such as a diphosphine (e.g., BINAP) or a chiral diamine. wikipedia.org In the hydrogenation of ketones, these are often described as "bifunctional catalysts," where a metal-hydride (Ru-H) and a ligand-amine (N-H) work in concert to deliver hydrogen across the carbonyl group via a six-membered pericyclic transition state. wikipedia.org The specific geometry and electronic properties of the chiral ligand are directly responsible for the facial selectivity of the hydrogenation. nih.gov

CBS Catalysts (Oxazaborolidines): The CBS catalyst is a chiral Lewis acid that activates the ketone for reduction. santiago-lab.comyoutube.com Its structure, derived from diphenylprolinol, creates a sterically defined pocket. santiago-lab.com The catalyst first coordinates with the borane reducing agent at its Lewis basic nitrogen atom. wikipedia.orgyoutube.com This complex then binds to the prochiral ketone, orienting the larger substituent away from the bulky part of the catalyst to minimize steric hindrance. santiago-lab.com This rigid arrangement ensures that the hydride transfer from the coordinated borane occurs specifically to one face of the ketone, leading to a predictable stereochemical outcome. santiago-lab.comyoutube.com The substituents on the boron atom of the catalyst can be modified (e.g., methyl, butyl, phenyl) to fine-tune the steric and electronic environment, thereby optimizing enantioselectivity for different substrates. santiago-lab.com

| Catalyst Type | Chiral Source | Mechanism of Stereocontrol | Key Structural Features | Reference |

| Noyori-type Ruthenium Catalysts | Chiral Diphosphines (e.g., BINAP), Chiral Diamines | Concerted hydrogen transfer via a chiral metal-ligand complex and a six-membered transition state. | C₂-symmetric ligands, bifunctional metal-ligand cooperation. | wikipedia.org |

| CBS Oxazaborolidine | (S)- or (R)-Proline | Lewis acid activation of the ketone and sterically directed intramolecular hydride transfer. | Rigid bicyclic oxazaborolidine ring, tunable boron substituents. | wikipedia.orgsantiago-lab.comyoutube.com |

| Imidazolidinone Organocatalysts | Chiral Amino Acids | Formation of a chiral iminium ion from the enone, which sterically blocks one face from the hydride source. | Chiral center derived from an amino acid, bulky substituents to direct the reaction. | princeton.edu |

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate molecule to direct a subsequent stereoselective reaction. wikipedia.org For this compound, an auxiliary could be attached to the acetate (B1210297) moiety. After a diastereoselective reaction on the cyclohexanone (B45756) ring (e.g., a conjugate addition or reduction), the auxiliary is cleaved to yield the enantioenriched product. While often less atom-economical than catalysis, this method is robust and predictable.

Diastereomeric Ratio Analysis and Control

When a molecule contains more than one stereocenter, diastereomers can be formed. In the context of this compound, subsequent reactions on the ketone or at the alpha-position of the ester could create a second stereocenter, necessitating control over the diastereomeric ratio (d.r.).

Control of Diastereoselectivity: Diastereomeric control is achieved by exploiting the steric and electronic interactions of the existing stereocenter to influence the formation of a new one. For example, the Narasaka-Prasad reduction achieves the diastereoselective synthesis of syn-diols from β-hydroxy ketones by using a boron chelating agent to create a rigid cyclic intermediate that directs the hydride attack. ias.ac.in Similarly, in catalytic hydrogenations, the catalyst and substrate can interact in a way that strongly favors one diastereomeric transition state, leading to a high d.r. princeton.edu

Analysis of Diastereomeric Ratio: The quantification of diastereomers is typically more straightforward than for enantiomers, as diastereomers have different physical properties.

Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for separating and quantifying diastereomers, which exhibit different retention times on a standard column (e.g., silica). acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can distinguish between diastereomers because the corresponding nuclei are in chemically different environments, leading to distinct signals and coupling constants.

The following table provides a hypothetical example of data used to determine a diastereomeric ratio by ¹H NMR.

| Diastereomer | Characteristic ¹H NMR Signal (ppm) | Integration Value | Calculated Ratio |

| Diastereomer A (desired) | 4.15 (doublet, J = 4.5 Hz) | 95.0 | 95 : 5 |

| Diastereomer B (undesired) | 4.25 (doublet, J = 8.0 Hz) | 5.0 | (19 : 1) |

Stereochemical Assignment Techniques

Determining the absolute configuration—confirming that the (R)-enantiomer has indeed been produced—is a critical final step. Several techniques are used for this purpose.

X-ray Crystallography: This is the most definitive method for determining the absolute stereochemistry of a molecule. It requires growing a single crystal of the compound or a suitable crystalline derivative. The diffraction pattern of X-rays passing through the crystal allows for the precise mapping of each atom in three-dimensional space, providing an unambiguous structural proof. wikipedia.org

Optical Rotation: Chiral molecules rotate the plane of polarized light. The specific rotation, [α]D, is a characteristic physical property of a chiral compound. acs.org While measuring the optical rotation can confirm that a product is chiral (not racemic), assigning the absolute configuration requires comparison to the known rotation of an authenticated standard. nih.gov

NMR of Diastereomeric Derivatives: A common method involves reacting the chiral molecule with a chiral derivatizing agent, such as Mosher's acid, to form diastereomers. nih.gov These diastereomers will have distinct NMR spectra. By analyzing the differences in the chemical shifts, particularly of the protons near the newly formed ester linkage, the absolute configuration of the original molecule can be deduced. nih.gov

Chiral Chromatography: The enantiomeric excess of a sample is frequently determined by chromatography on a chiral stationary phase (chiral HPLC or GC). By comparing the retention time of the product to that of known (R) and (S) standards, the identity of the major enantiomer can be confirmed.

| Technique | Principle | Information Provided | Requirement | Reference |

| X-Ray Crystallography | X-ray diffraction from a single crystal lattice. | Unambiguous 3D structure and absolute configuration. | Crystalline solid sample. | wikipedia.org |

| Optical Rotation | Measurement of the rotation of plane-polarized light. | Magnitude and direction of optical activity ([α]D). | Comparison with a known standard for assignment. | acs.orgnih.gov |

| NMR of Mosher Esters | Formation of diastereomeric esters with a chiral reagent, leading to distinguishable NMR signals. | Deduction of absolute configuration based on predictable chemical shift differences. | Chiral derivatizing agent and NMR analysis. | nih.gov |

| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase. | Enantiomeric excess (ee) and assignment by comparison to standards. | Chiral column and reference standards. | nih.gov |

Mechanistic Principles and Investigations Pertinent to Methyl R 2 3 Oxocyclohexyl Acetate

Elucidation of Reaction Mechanisms in Stereoselective Processes

The formation of Methyl (R)-2-(3-oxocyclohexyl)acetate in an enantiomerically pure form is typically achieved through an asymmetric conjugate addition to an α,β-unsaturated precursor, such as a cyclohexenone derivative. Organocatalysis, particularly using chiral secondary amines like L-proline and its derivatives, has emerged as a powerful strategy for such transformations. wikipedia.orglibretexts.org

The generally accepted mechanism for the proline-catalyzed Michael addition to a cyclohexenone system involves the initial formation of a nucleophilic enamine intermediate. wikipedia.orgmdpi.com This key step involves the reaction of the ketone (e.g., cyclohexanone) with the chiral secondary amine catalyst. mdpi.com This enamine is a chiral nucleophile that then attacks the β-position of a suitable Michael acceptor, in this case, a derivative that will provide the acetate (B1210297) side chain. The stereochemistry of the final product is determined during this C-C bond-forming step. The chiral catalyst creates a sterically defined environment that favors the approach of the electrophile from one face of the enamine over the other, leading to the desired (R)-configuration at the newly formed stereocenter. youtube.com

In a related context, cascade reactions, such as double Michael additions, have been employed for the diastereoselective synthesis of highly substituted cyclohexanones. beilstein-journals.orgnih.gov These reactions proceed through a series of enolate formations and intramolecular cyclizations, where the stereochemical outcome of each step is crucial for the final product's structure. beilstein-journals.org

Transition State Modeling and Analysis in Asymmetric Transformations

The stereochemical outcome of organocatalyzed reactions is rationalized through the analysis of transition state models. For proline-catalyzed reactions, the Zimmerman-Traxler model for aldol (B89426) reactions has been adapted to explain the stereoselectivity in Michael additions. wikipedia.org This model proposes a six-membered, chair-like transition state involving the enamine, the electrophile, and the carboxylic acid group of the proline catalyst. youtube.com

In this transition state, the carboxylic acid group of proline acts as a Brønsted acid, activating the electrophile through hydrogen bonding. nih.gov This dual activation, where the amine part of the catalyst forms the nucleophilic enamine and the acid part activates the electrophile, is a key feature of bifunctional organocatalysts like proline. mdpi.com The stereochemical information is transferred from the chiral center of the catalyst to the product through a highly organized transition state assembly. The substituents on the enamine and the electrophile will preferentially occupy equatorial positions in the chair-like transition state to minimize steric interactions, thus dictating the facial selectivity of the attack. youtube.com

For the synthesis of this compound, a transition state model would involve the enamine derived from cyclohexanone (B45756) and L-proline, and an electrophile such as methyl acrylate. The preferred transition state would be the one leading to the (R)-product, where steric clashes are minimized. Computational studies using Density Functional Theory (DFT) have been employed to calculate the energies of different possible transition states in similar Michael additions, confirming that the experimentally observed major stereoisomer arises from the lowest energy transition state. mdpi.comnih.gov These calculations provide strong support for the proposed mechanistic models. nih.gov

| Transition State Model | Key Features | Predicted Stereochemical Outcome |

| Zimmerman-Traxler (adapted) | Six-membered chair-like transition state; Bifunctional catalysis by proline (enamine formation and H-bonding activation). | Favors the formation of one diastereomer/enantiomer by minimizing steric strain. |

| DFT Calculations | Provides relative energies of possible transition states. | The lowest energy transition state corresponds to the major product isomer observed experimentally. mdpi.com |

Role of Specific Reaction Conditions and Reagents on Mechanism and Selectivity

The stereoselectivity of the synthesis of chiral cyclohexanones is highly dependent on the specific reaction conditions and the nature of the reagents used. Key factors include the choice of catalyst, solvent, temperature, and the presence of additives.

Catalyst: The structure of the chiral organocatalyst is paramount. While L-proline is a foundational catalyst, numerous derivatives have been developed to improve enantioselectivity and broaden the substrate scope. For instance, diarylprolinol silyl (B83357) ethers are highly effective catalysts for various asymmetric transformations, including Michael additions. nih.gov Thiourea-based bifunctional catalysts are also prominent, utilizing hydrogen bonding to activate the electrophile and control the stereochemical outcome. mdpi.com The choice between a primary or secondary amine catalyst can also influence the reaction pathway and efficiency. mdpi.com

Solvent: The solvent can significantly impact the reaction by influencing the stability of the transition state and the solubility of the reactants and catalyst. In proline-catalyzed reactions, both protic and aprotic solvents have been used. Non-polar aprotic solvents are often preferred in thiourea-catalyzed reactions to avoid interference with hydrogen bonding. mdpi.com In some cascade reactions, the use of ethanol (B145695) as a solvent has been shown to enhance the yield of the Michael-Michael product, likely by activating the second Michael addition through hydrogen bonding. nih.gov

Temperature: Asymmetric reactions are often carried out at low temperatures to enhance stereoselectivity. Lowering the temperature increases the energy difference between the diastereomeric transition states, leading to a higher enantiomeric excess (ee) of the desired product.

Additives: The addition of acids or bases can influence the catalytic cycle. In some organocatalytic reactions, the addition of a weak acid can promote the hydrolysis of the enamine and improve the product yield. mdpi.com Conversely, the use of a base is crucial in reactions involving the deprotonation of a Michael donor. beilstein-journals.org

The following table summarizes the effect of various reaction parameters on the synthesis of substituted cyclohexanones based on analogous systems.

| Parameter | Variation | Effect on Selectivity/Yield | Plausible Reason |

| Catalyst | L-Proline vs. Diarylprolinol silyl ether | Can significantly alter enantiomeric excess (ee) and diastereomeric ratio (dr). | Different steric and electronic environments in the transition state. nih.gov |

| Solvent | Toluene vs. Ethanol | Can change reaction pathway and yield. | Stabilization of different intermediates and transition states through polarity and hydrogen bonding. nih.gov |

| Temperature | Room Temperature vs. 0 °C | Lower temperatures generally lead to higher ee. | Increases the energy difference between competing transition states. |

| Additive | Presence/Absence of an acid/base | Can improve yield and turnover frequency. | Facilitates catalyst regeneration or initial deprotonation of the nucleophile. mdpi.combeilstein-journals.org |

Isotopic Labeling Studies to Determine Reaction Pathways

Isotopic labeling is a powerful technique to elucidate reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. wikipedia.org By replacing an atom with its heavier, non-radioactive isotope (e.g., ¹²C with ¹³C, or ¹H with ²H/D), one can follow the bond-forming and bond-breaking steps of a reaction using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov

In the context of the synthesis of this compound, isotopic labeling could be used to confirm several aspects of the proposed mechanism:

Confirmation of the Nucleophile: To confirm that the enamine is the true nucleophile, one could label the α-protons of the starting cyclohexanone with deuterium (B1214612). If the reaction proceeds via an enamine mechanism, these deuterium atoms would be retained in the final product at the position adjacent to the carbonyl group, unless exchange with the medium occurs.

Determining the Rate-Determining Step: Kinetic Isotope Effect (KIE) studies can identify the rate-limiting step of the reaction. nih.gov For instance, if the C-C bond formation between the enamine and the Michael acceptor is the rate-determining step, a primary ¹³C KIE would be observed when the reacting carbon atoms are labeled with ¹³C. nih.gov This has been experimentally verified in similar Michael additions. nih.gov

Probing Hydrogen Transfer Steps: The role of the proline's carboxylic acid proton in activating the electrophile can be investigated by running the reaction in a deuterated solvent or by using proline with a deuterated carboxylic acid group. The position of the deuterium in the product or its exchange with the solvent can provide insights into the proton transfer events in the transition state.

| Isotopic Labeling Strategy | Information Gained | Expected Outcome for Proposed Mechanism |

| Deuterium labeling of α-protons of cyclohexanone | Confirms the enamine intermediate pathway. | Deuterium atoms are incorporated into the product at the α-position. |

| ¹³C labeling of the β-carbon of the Michael acceptor | Determines if C-C bond formation is rate-limiting (KIE). | A significant primary kinetic isotope effect is observed. nih.gov |

| Deuteration of the catalyst's acidic proton or the solvent | Elucidates the role of proton transfer in the transition state. | Deuterium incorporation into the product or specific exchange patterns. |

Applications of Methyl R 2 3 Oxocyclohexyl Acetate As a Versatile Synthetic Intermediate

Precursor in Natural Product Synthesis (e.g., lactones, indole (B1671886) alkaloids)

The chemical structure of Methyl (R)-2-(3-oxocyclohexyl)acetate makes it a suitable starting material for the synthesis of various natural products, particularly those containing lactone and indole alkaloid scaffolds.

Lactones: The synthesis of lactones often involves the cyclization of hydroxy acids. The ketone group in this compound can be stereoselectively reduced to a hydroxyl group, forming Methyl (R)-2-(3-hydroxycyclohexyl)acetate. chemicalbook.com This resulting hydroxy ester is a direct precursor that can undergo intramolecular transesterification or other cyclization strategies to form bicyclic lactone systems. General methods for lactonization from cyclic ketones or diols are well-established, involving reagents like Oxone or metal-catalyzed aerobic oxidation. organic-chemistry.org

Indole Alkaloids: Indole alkaloids represent a large class of natural products with significant biological activity. encyclopedia.pub The synthesis of many of these complex molecules relies on the strategic introduction of side chains onto an indole core. nih.gov this compound serves as a key starting material for preparing tryptamines, which are fundamental components of numerous indole alkaloids. biosynth.com The acetic acid methyl ester portion of the molecule can be elaborated to form the characteristic ethylamine (B1201723) side chain of tryptamine (B22526).

Building Block for Complex Pharmaceutical Intermediates

The utility of this compound extends to the synthesis of complex intermediates required for the development of pharmaceutical agents. Its bifunctional nature allows for sequential or selective reactions to build molecular complexity. For instance, it is a precursor in the synthesis of tryptamine derivatives, which are themselves critical intermediates for a wide array of pharmacologically active compounds. biosynth.comnih.gov The synthesis of these intermediates often involves transforming the keto-ester into a more elaborate structure that can be coupled with an indole nucleus. bme.hu The inherent chirality of the (R)-enantiomer is particularly valuable, as it allows for the synthesis of enantiomerically pure pharmaceutical targets, which is often crucial for efficacy and safety.

Synthesis of Bioactive Molecules and Drug Candidates

The intermediates derived from this compound are elaborated into a variety of bioactive molecules and potential drug candidates.

Research has focused on synthesizing novel tryptamine derivatives for evaluation as potential antitumor agents. nih.gov By using the cyclohexane (B81311) ring as a scaffold, chemists can introduce various functional groups to modulate the biological activity of the final tryptamine-based compounds. For example, derivatives incorporating urea (B33335) or other functionalities have been synthesized and assessed for their therapeutic potential. nih.gov The ability to construct these molecules from a readily available chiral precursor like this compound is a significant advantage in medicinal chemistry and drug discovery programs. nih.gov

Development of Advanced Agrochemical Compounds

While this compound is a versatile building block in pharmaceutical and natural product synthesis, its specific application in the development of advanced agrochemical compounds is not extensively documented in the scientific literature. However, its structural motifs are present in various bioactive molecules, suggesting potential applicability in creating novel sp3-rich frameworks for agrochemical research. nih.gov

Role in the Synthesis of Heterocyclic Frameworks (e.g., tryptamines, azabicyclo systems)

The synthesis of heterocyclic frameworks is a cornerstone of modern organic chemistry, and this compound is a valuable tool in this field.

Tryptamines: The compound is explicitly identified as an intermediate in the synthesis of tryptamines. biosynth.com Tryptamines are a class of monoamine alkaloids containing an indole ring system, and they serve as the backbone for many biologically active compounds, including neurotransmitters and psychedelic drugs. The synthesis typically involves a multi-step sequence where the cyclohexane moiety is functionalized and ultimately serves to construct the ethylamine side chain which is then attached to the indole ring. mdpi.com

Azabicyclo systems: Azabicyclic scaffolds are important structural motifs in many pharmaceuticals due to their rigid, three-dimensional structures. nih.govresearchgate.net While direct synthesis from this compound is not explicitly detailed, its functional groups allow for synthetic routes that could lead to such frameworks. For example, the ketone can be converted to an amine via reductive amination, and the ester can participate in cyclization reactions. These transformations could be part of a longer synthetic sequence to form complex nitrogen-containing bicyclic systems like azabicyclo[2.2.n]alkanes. nih.govresearchgate.net The development of sp3-rich heterocyclic frameworks is a key area in modern medicinal chemistry, aiming to improve the properties of drug candidates. nih.gov

Data Tables

Table 1: Summary of Synthetic Applications

| Section | Application Area | Specific Use | Target Molecules/Frameworks |

|---|---|---|---|

| 7.1 | Natural Product Synthesis | Precursor | Lactones, Indole Alkaloids encyclopedia.pub |

| 7.2 | Pharmaceutical Intermediates | Chiral Building Block | Tryptamine Precursors biosynth.comnih.gov |

| 7.3 | Bioactive Molecules | Scaffold | Antitumor Agents, Tryptamine Derivatives nih.govnih.gov |

| 7.4 | Agrochemicals | Potential Precursor | sp3-rich frameworks nih.gov |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methyl (R)-2-(3-hydroxycyclohexyl)acetate |

| Tryptamine |

| Oxone |

In Vitro Biological Activity and Mechanistic Relevance of Methyl R 2 3 Oxocyclohexyl Acetate Derivatives

Enzyme Inhibition Potentials (e.g., α-glucosidase, α-amylase, PTP1B, DPPH radical scavenging)

There is no specific information available in the scientific literature regarding the enzyme inhibition potential of Methyl (R)-2-(3-oxocyclohexyl)acetate or its derivatives against α-glucosidase, α-amylase, protein tyrosine phosphatase 1B (PTP1B), or their capacity for DPPH radical scavenging. While studies on other cyclohexyl derivatives or acetate (B1210297) compounds might exist, direct data for the specified compound is absent, preventing the creation of a data table or a detailed discussion of its inhibitory activities.

Neurotropic Activity in Cellular Models (e.g., neurite outgrowth enhancement)

No dedicated studies were found that investigate the neurotropic activity, such as neurite outgrowth enhancement, of this compound or its derivatives in cellular models. Research on compounds with a methylene-cycloalkylacetate (MCA) pharmacophore has indicated potential for neurotropic effects, but a direct link or comparative data for the specific compound is not available in the current body of scientific literature. Therefore, a data table on its neurotropic efficacy cannot be compiled.

Antimicrobial Efficacy Against Pathogenic Organisms (e.g., antibacterial, antifungal)

The scientific literature lacks specific data on the antimicrobial efficacy of this compound and its derivatives against pathogenic bacteria and fungi. While the antimicrobial properties of various cyclic compounds are a broad area of research, no studies have been identified that specifically test this compound. Consequently, a data table detailing its minimum inhibitory concentrations (MICs) or other measures of antimicrobial activity cannot be provided.

Advanced Spectroscopic and Chromatographic Characterization in Research of Methyl R 2 3 Oxocyclohexyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are employed to map the carbon-hydrogen framework of Methyl (R)-2-(3-oxocyclohexyl)acetate, confirming the connectivity of atoms and providing insights into the stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals corresponding to the methyl ester protons, the protons of the acetate (B1210297) side chain, and the protons on the cyclohexanone (B45756) ring are expected. The methoxy (B1213986) group (–OCH₃) typically appears as a sharp singlet, while the protons on the cyclohexane (B81311) ring exhibit complex multiplets due to their diastereotopic nature and spin-spin coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. docbrown.info For this compound, nine distinct signals are anticipated, corresponding to the carbonyl carbons of the ketone and ester, the methoxy carbon, and the various carbons of the cyclohexane ring and acetate side chain. docbrown.info The chemical shifts of the carbonyl carbons are particularly diagnostic, appearing far downfield.

Advanced NMR techniques, such as NOE (Nuclear Overhauser Effect) experiments, can be used to probe the spatial proximity of protons, helping to assign the relative stereochemistry and preferred conformation of the molecule in solution. While direct NMR determination of the absolute (R) configuration is not standard, comparison with spectra of known related compounds or the use of chiral derivatizing agents can aid in stereochemical assignment. usm.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Predicted values are based on general principles and data from analogous structures. Actual experimental values may vary.

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| C=O (Ketone) | - | ~208-212 |

| C=O (Ester) | - | ~172-175 |

| -OCH₃ | ~3.6-3.7 (s, 3H) | ~51-52 |

| -CH₂- (acetate) | ~2.3-2.5 (m, 2H) | ~35-40 |

| -CH- (chiral center) | ~2.0-2.2 (m, 1H) | ~40-45 |

| -CH₂- (ring) | ~1.5-2.4 (m, 8H) | ~25-45 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is critical for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. The molecular formula is C₉H₁₄O₃, with a monoisotopic mass of approximately 170.0943 Da. uni.lu

High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. In a typical electron ionization (EI) mass spectrum, the molecule will lose an electron to form a molecular ion [M]⁺•. This ion can then undergo fragmentation, breaking at predictable points. For this keto-ester, common fragmentation pathways include the alpha-cleavage adjacent to the ketone and cleavage at the ester group. libretexts.orgmiamioh.edu Key fragments would likely include the loss of the methoxy radical (•OCH₃, 31 Da) to give an ion at m/z 139, or the loss of the methoxycarbonyl group (•COOCH₃, 59 Da). docbrown.info

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Origin |

|---|---|---|

| 170 | [C₉H₁₄O₃]⁺• | Molecular Ion (M⁺•) |

| 139 | [M - •OCH₃]⁺ | Loss of a methoxy radical |

| 111 | [M - •COOCH₃]⁺ | Loss of a methoxycarbonyl radical |

| 98 | [C₆H₁₀O]⁺• | McLafferty rearrangement product (cyclohexenone) |

| 59 | [COOCH₃]⁺ | Methoxycarbonyl cation |

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating this compound from any impurities, starting materials, or byproducts and for quantifying its stereochemical purity.

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of the compound. For a chiral compound like this, chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.). This technique uses a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, causing them to elute at different retention times. By comparing the peak areas of the two enantiomers, the e.e. of the (R)-isomer can be accurately calculated, which is a critical quality attribute for stereospecific synthesis and applications.

Gas Chromatography (GC): GC is another powerful technique for assessing the purity of volatile compounds like this compound. rsc.org Coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), it can detect and quantify volatile impurities with high sensitivity. nih.gov The area of the peak corresponding to the compound relative to the total area of all peaks gives a measure of its purity.

X-ray Diffraction for Absolute Stereochemistry and Conformation

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the absolute stereochemistry of a chiral molecule. soton.ac.uk This technique requires growing a suitable single crystal of the compound, which can sometimes be challenging.

If a crystal is obtained, XRD analysis provides a three-dimensional model of the molecule's arrangement in the solid state. This not only unambiguously confirms the (R) configuration at the chiral center but also provides precise bond lengths, bond angles, and torsional angles. nih.govthieme-connect.de The analysis would reveal the conformation of the six-membered ring, which is expected to adopt a chair-like conformation to minimize steric strain, and the orientation of the acetate side chain relative to the ring. The determination of absolute configuration using anomalous dispersion is a key strength of this method. thieme-connect.de

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.org The IR spectrum of this compound is characterized by strong absorption bands corresponding to its two carbonyl groups and the C-O bonds of the ester.

The ketone C=O stretch typically appears as a strong, sharp peak, while the ester C=O stretch is also strong and appears at a slightly different frequency. The C-O stretching vibrations of the ester group are also prominent in the fingerprint region of the spectrum. docbrown.info

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H stretch | Aliphatic (sp³ C-H) | ~2850-3000 |

| C=O stretch | Ketone | ~1715 |

| C=O stretch | Ester | ~1735-1750 docbrown.info |

| C-O stretch | Ester | ~1160-1250 docbrown.info |

Emerging Research Frontiers and Challenges in Methyl R 2 3 Oxocyclohexyl Acetate Chemistry

Innovations in Green Chemistry and Sustainable Synthesis

The drive towards environmentally benign chemical manufacturing has spurred significant innovation in the synthesis of chiral molecules like Methyl (R)-2-(3-oxocyclohexyl)acetate. Traditional chemical synthesis routes often rely on stoichiometric reagents and harsh conditions, generating considerable waste. Modern green chemistry approaches seek to minimize environmental impact through catalyst-based methods, use of renewable resources, and improved atom economy.

A prominent strategy is the use of transition metal-catalyzed asymmetric hydrogenation of the corresponding β-keto esters. researchgate.net Ruthenium complexes with chiral diphosphine ligands have proven highly effective for this transformation, achieving high enantioselectivity under optimized conditions. researchgate.net These catalytic methods are advantageous as they operate at low catalyst-to-substrate ratios, reducing metal waste and improving cost-effectiveness for both academic and industrial-scale productions. researchgate.net Another green approach involves tapping into the "chiral pool," utilizing readily available, naturally occurring chiral compounds as starting materials. youtube.com This strategy leverages nature's stereochemical precision to build complex molecules, bypassing the need for de novo asymmetric synthesis. The quest for greener routes is often driven by the shortcomings of older industrial methods, which may use hazardous reagents like sodium borohydride (B1222165) or catalysts containing rare and expensive metals. researchgate.net

Table 1: Comparison of Synthetic Strategies

| Strategy | Advantages | Challenges | Key References |

|---|---|---|---|

| Asymmetric Hydrogenation | High efficiency, low catalyst loading, high enantioselectivity. | Cost of precious metal catalysts (e.g., Ruthenium), need for high-pressure hydrogen. | researchgate.net |

| Chiral Pool Synthesis | Utilizes naturally abundant, enantiopure starting materials; avoids asymmetric induction steps. | Limited availability of starting materials for specific targets; may require more synthetic steps. | youtube.com |

| Biocatalysis | High selectivity, mild reaction conditions (ambient temp/pressure), biodegradable catalysts. | Enzyme stability, cofactor regeneration, substrate scope limitations. | nih.govnih.gov |

Exploration of Novel Biocatalytic Systems for Chiral Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing enantiopure compounds. nih.govnih.gov The use of enzymes or whole-cell systems offers exceptional selectivity under mild conditions, aligning perfectly with green chemistry principles. nih.gov

For the synthesis of this compound and related chiral hydroxy esters, the asymmetric reduction of a prochiral ketone is a key step. Ketoreductases (KREDs) are a class of enzymes that excel at this transformation. nih.govtudelft.nl These enzymes, often used as isolated proteins or within whole microbial cells, can reduce ketones to their corresponding alcohols with high activity and predictable stereoselectivity. tudelft.nlmdpi.com For instance, newly isolated bacterial strains, such as Bacillus cereus, have been identified as effective whole-cell biocatalysts for the asymmetric reduction of prochiral ketones, offering excellent stereoselectivity. mdpi.com An essential component of these reactions is the nicotinamide (B372718) cofactor (NADH or NADPH), which must be regenerated. This can be achieved in situ using a sacrificial co-substrate like glucose or glycerol (B35011), making the process more economically viable. nih.govmdpi.com

An alternative biocatalytic strategy is the kinetic resolution of a racemic mixture. For example, a lipase-catalyzed hydrolytic kinetic resolution can be used on a racemic acetate (B1210297) precursor, such as trans-2-azidocyclohexyl acetate. nih.gov In this process, the enzyme selectively hydrolyzes one enantiomer of the acetate, leaving the other enantiomer unreacted. nih.gov This allows for the separation of two enantiomerically enriched compounds—the alcohol product and the remaining acetate ester. nih.gov

Table 2: Overview of Biocatalytic Systems for Chiral Synthesis

| Biocatalytic System | Transformation | Key Advantages | Key References |

|---|---|---|---|

| Whole-Cell Biocatalysts (e.g., Bacillus cereus, Rhodotorula sp.) | Asymmetric reduction of ketones | No need for enzyme purification, cofactor regeneration is endogenous. | mdpi.com |

| Isolated Ketoreductases (KREDs) | Asymmetric reduction of keto esters | High purity and specific activity, well-characterized selectivity. | nih.govnih.gov |

| Lipases (e.g., from Pseudomonas cepacia) | Kinetic resolution of racemic acetates | High enantioselectivity, commercial availability of robust enzymes. | nih.gov |

Design and Synthesis of Multi-Targeting Bioactive Agents based on the Scaffold

The concept of using a central chemical structure, or "scaffold," as a foundation for developing new drugs is a cornerstone of medicinal chemistry. The this compound structure, with its defined stereochemistry and multiple functional groups, is an attractive scaffold for creating novel bioactive agents. A key strategy in modern drug discovery is the design of multi-target agents, which can interact with several biological targets simultaneously to enhance therapeutic efficacy or overcome drug resistance. rsc.org

The "scaffold hopping" strategy involves modifying a known active scaffold to create new compounds with improved properties. nih.gov By applying this principle, the cyclohexyl ring, the ketone, and the methyl acetate side chain of the title compound can be systematically modified. For example, the cyclohexyl ring is a common motif in bioactive molecules and has been used as a scaffold for developing MRI contrast agents. nih.gov The ketone could be converted into other functional groups like oximes or hydrazones, while the ester could be amidated to create a library of new derivatives. The goal is to generate molecules that can bind to multiple biological targets, a concept that has been successfully applied in developing new anticancer and anticoagulant agents from other scaffolds. rsc.orgnih.gov Computational frameworks can further aid this process by generating and evaluating novel molecular structures based on the initial scaffold to optimize multiple properties at once. arxiv.org

Advanced Mechanistic Insights through Integrated Experimental and Theoretical Approaches

A deep understanding of reaction mechanisms is critical for optimizing existing synthetic methods and designing new, more efficient ones. Modern chemical research increasingly relies on an integrated approach that combines experimental data with high-level computational modeling to gain unprecedented mechanistic insights. acs.org

For the synthesis of this compound, such an approach could elucidate the precise factors governing enantioselectivity. In a catalytic asymmetric hydrogenation, for instance, experimental studies would involve kinetic analysis and the characterization of reaction intermediates. researchgate.net Concurrently, theoretical calculations, such as Density Functional Theory (DFT), can model the entire catalytic cycle. acs.org These computational models can map the energy landscape of the reaction, identify the transition state of the enantiodetermining step, and reveal the subtle noncovalent interactions between the catalyst's chiral ligand and the substrate that dictate the stereochemical outcome. acs.org This synergistic approach has been used to understand other complex transformations, such as iron-catalyzed asymmetric aminations, and provides a powerful blueprint for developing next-generation catalysts with enhanced performance. acs.org

Scale-Up Considerations for Preparative Applications

Translating a laboratory-scale synthesis into a robust, large-scale industrial process presents a unique set of challenges. For the preparative application of this compound, several factors must be considered to ensure the process is efficient, safe, and economically viable.

When using chemical catalysis, such as asymmetric hydrogenation, the cost and recovery of the precious metal catalyst are major considerations. researchgate.net Efficient methods for removing the catalyst from the product stream, for example by using specialized silica (B1680970) resins, are crucial. northwestern.edu For biocatalytic processes, challenges include the stability of the enzyme under operational stress, the cost of cofactors, and the efficiency of the cofactor regeneration system. nih.govnih.gov

Process optimization often involves moving from traditional batch reactions to continuous flow systems, which can offer better control over reaction parameters and improve throughput. researchgate.net Downstream processing, including product isolation and purification, is also a critical stage. In the case of ester production, separations can be complicated by the formation of azeotropes (e.g., with water or alcohol reactants), which may require specialized distillation techniques like reactive distillation for efficient removal. google.com

Table 3: Key Considerations for Scale-Up

| Area of Concern | Chemical Synthesis | Biocatalysis | Key References |

|---|---|---|---|

| Catalyst | High cost of precious metals; efficient removal and recycling required. | Enzyme stability and lifetime; immobilization can improve reusability. | nih.govnorthwestern.edu |

| Reactants/Cofactors | Handling of high-pressure gases (H₂); stoichiometry control. | Cost of cofactors (e.g., NADPH); efficiency of in-situ regeneration is critical. | researchgate.netnih.gov |

| Process | Heat management in exothermic reactions; potential for high-pressure operations. | Maintaining optimal pH and temperature for enzyme activity; preventing microbial contamination. | nih.govnorthwestern.edu |

| Purification | Removal of catalyst residues; separation of byproducts. | Separation of product from biomass and aqueous media; potential azeotrope formation. | northwestern.edugoogle.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.